Cas no 1443344-97-5 (3-pentylsulfanylbenzenethiol)

3-pentylsulfanylbenzenethiol 化学的及び物理的性質
名前と識別子
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- 3-pentylsulfanylbenzenethiol
- Benzenethiol, 3-(pentylthio)-
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- MDL: MFCD22370305
- インチ: 1S/C11H16S2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3
- InChIKey: IRBNDDGPDQKFMT-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC(SCCCCC)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 5
3-pentylsulfanylbenzenethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434948-1 g |
3-(n-Pentylthio)thiophenol; . |
1443344-97-5 | 1g |
€938.80 | 2023-06-16 | ||
Fluorochem | 396942-1g |
3-(n-Pentylthio)phenyl sulfide |
1443344-97-5 | 97.0% | 1g |
£927.00 | 2023-04-30 | |
abcr | AB434948-1g |
3-(n-Pentylthio)thiophenol; . |
1443344-97-5 | 1g |
€1621.70 | 2025-02-21 | ||
abcr | AB434948-5g |
3-(n-Pentylthio)thiophenol; . |
1443344-97-5 | 5g |
€2054.00 | 2023-09-04 | ||
abcr | AB434948-5 g |
3-(n-Pentylthio)thiophenol; . |
1443344-97-5 | 5g |
€2054.00 | 2023-06-16 | ||
Fluorochem | 396942-5g |
3-(n-Pentylthio)phenyl sulfide |
1443344-97-5 | 97.0% | 5g |
£2083.00 | 2023-04-30 |
3-pentylsulfanylbenzenethiol 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-pentylsulfanylbenzenethiolに関する追加情報
Research Briefing on 1443344-97-5 and 3-Pentylsulfanylbenzenethiol in Chemical Biology and Pharmaceutical Applications
The chemical compound with the CAS number 1443344-97-5 and the product name 3-pentylsulfanylbenzenethiol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential applications in drug discovery, material science, and as intermediates in organic synthesis. This briefing provides an overview of the latest research findings, methodologies, and implications associated with these compounds.
Recent studies have highlighted the unique chemical properties of 3-pentylsulfanylbenzenethiol, particularly its role as a thiol-based ligand in metal-organic frameworks (MOFs) and its potential as a building block for bioactive molecules. The compound's sulfur-containing functional groups make it a promising candidate for applications in catalysis, drug delivery systems, and as a precursor for the synthesis of more complex pharmaceutical agents. Researchers have also investigated its interactions with biological targets, suggesting possible therapeutic applications.
One of the key areas of focus has been the synthesis and characterization of 1443344-97-5, with several studies reporting optimized protocols for its production. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. Additionally, computational modeling has provided insights into its electronic properties and reactivity, which are critical for its potential applications in drug design and material science.
In the context of pharmaceutical research, preliminary in vitro studies have demonstrated that derivatives of 3-pentylsulfanylbenzenethiol exhibit moderate inhibitory activity against certain enzymes and receptors implicated in disease pathways. These findings suggest that further exploration of its pharmacological properties could lead to the development of novel therapeutic agents. However, more extensive in vivo studies are required to validate these observations and assess the compound's safety and efficacy.
The industrial applications of these compounds are also being explored. For instance, 3-pentylsulfanylbenzenethiol has been investigated as a corrosion inhibitor and as a component in the fabrication of advanced materials. Its ability to form stable complexes with metals has opened new avenues for its use in nanotechnology and surface chemistry.
In conclusion, the ongoing research on 1443344-97-5 and 3-pentylsulfanylbenzenethiol underscores their potential as versatile tools in chemical biology and pharmaceutical sciences. While significant progress has been made in understanding their properties and applications, further studies are needed to fully exploit their capabilities. This briefing serves as a foundation for researchers interested in these compounds and encourages continued investigation into their multifaceted roles.
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